3-Methoxyphenethylamine

Descripción general

Descripción

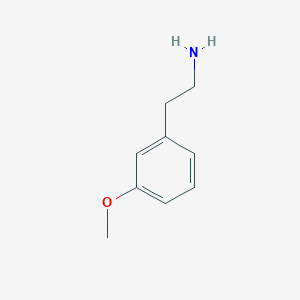

La 3-Metoxifeniletilamina, también conocida como 2-(3-Metoxifenil)etilamina, es un compuesto orgánico con la fórmula molecular C9H13NO y un peso molecular de 151,21 g/mol Es un derivado de la fenetilamina, donde un grupo metoxilo está unido al anillo de benceno en la tercera posición.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La 3-Metoxifeniletilamina se puede sintetizar a través de varios métodos. Un enfoque común implica la reducción del 3-metoxifenilacetonitrilo utilizando hidrógeno en presencia de un catalizador como paladio sobre carbono (Pd/C). La reacción generalmente ocurre bajo condiciones suaves, con gas hidrógeno a presión atmosférica y temperatura ambiente .

Métodos de Producción Industrial: En entornos industriales, la producción de 3-Metoxifeniletilamina puede implicar la hidrogenación catalítica del 3-metoxifenilacetonitrilo o la aminación reductora del 3-metoxibenzaldehído con amoníaco o una fuente de amina en presencia de un agente reductor como el cianoborohidruro de sodio .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 3-Metoxifeniletilamina experimenta varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar aldehídos o ácidos carboxílicos correspondientes.

Reducción: El compuesto se puede reducir para formar aminas más saturadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Productos Principales Formados:

Oxidación: 3-Metoxibenzaldehído o ácido 3-metoxibenzoico.

Reducción: Derivados de 3-Metoxifeniletilamina con átomos de hidrógeno adicionales.

Sustitución: Varias fenetilaminas sustituidas dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

La 3-Metoxifeniletilamina tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 3-Metoxifeniletilamina implica su interacción con varios objetivos moleculares y vías. Se sabe que se une y modula la actividad de enzimas como el citocromo P450 2D6, que juega un papel en el metabolismo de fármacos y otros xenobióticos . El compuesto también puede interactuar con los receptores de neurotransmisores, influyendo en las funciones neurológicas .

Compuestos Similares:

3,4-Dimetoxifeniletilamina (DMPEA): Un análogo donde los grupos hidroxilo en las posiciones 3 y 4 se reemplazan por grupos metoxilo.

3-Metoxitiramina: Un metabolito de la dopamina con un grupo metoxilo en la tercera posición.

Unicidad: La 3-Metoxifeniletilamina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. A diferencia de sus análogos, tiene un solo grupo metoxilo, que influye en su reactividad y su interacción con los objetivos biológicos .

Comparación Con Compuestos Similares

3,4-Dimethoxyphenethylamine (DMPEA): An analogue where the 3- and 4-position hydroxy groups are replaced with methoxy groups.

3-Methoxytyramine: A metabolite of dopamine with a methoxy group at the third position.

Uniqueness: 3-Methoxyphenylethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogues, it has a single methoxy group, which influences its reactivity and interaction with biological targets .

Actividad Biológica

3-Methoxyphenethylamine (3-MPEA) is a compound of significant interest in pharmacology due to its structural similarities to various psychoactive substances and its potential therapeutic applications. This article explores the biological activity of 3-MPEA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 153.21 g/mol. It is characterized by a methoxy group at the 3-position of the phenethylamine backbone, which influences its biological properties.

3-MPEA primarily acts as a serotonin receptor agonist , particularly at the 5-HT_2A receptor, which is implicated in various neuropsychiatric conditions. It also exhibits affinity for other serotonin receptors, such as 5-HT_1A and α_2A adrenergic receptors. The interaction with these receptors suggests a potential role in modulating mood and cognition.

Neuropharmacological Effects

Research indicates that 3-MPEA may possess neuroprotective properties. A study demonstrated that it could reduce oxidative stress in neuronal cells, suggesting a protective effect against neurodegenerative diseases . Additionally, 3-MPEA has been shown to influence neurotransmitter release, particularly dopamine and norepinephrine, which are critical for mood regulation .

Antimicrobial Activity

In vitro studies have indicated that 3-MPEA exhibits antimicrobial activity against various bacterial strains. Notably, it showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL . This antimicrobial property opens avenues for exploring 3-MPEA as a potential therapeutic agent in treating bacterial infections.

Case Studies

- Neuroprotective Effects : A study involving neuronal cell cultures treated with 3-MPEA revealed a reduction in cell death induced by oxidative stress. The results indicated that the compound could enhance cell viability and reduce markers of apoptosis, suggesting its potential use in neurodegenerative disease therapies .

- Antimicrobial Efficacy : In a controlled laboratory setting, 3-MPEA was tested against several pathogenic bacteria. The findings highlighted its effectiveness against MRSA and other resistant strains, proposing further investigation into its use as an alternative antimicrobial agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBMRZAHTUFBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2039-54-5 (hydrochloride) | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10174327 | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-67-0 | |

| Record name | 3-Methoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-methoxyphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYPHENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WX5W6GM6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-methoxyphenethylamine interact with cytochrome P450 2D6 (CYP2D6)?

A: this compound binds to CYP2D6, exhibiting both type I and type II binding spectra. [] Type I binding involves the displacement of the water molecule from the heme iron, causing a spin-state change. [] Type II binding suggests that the nitrogen atom of this compound, in its unprotonated form, can directly interact with the heme iron. [] This binding interaction is influenced by pH, with a decrease in pH leading to a higher proportion of the protonated form, thus reducing the type II binding interaction. []

Q2: What are the metabolic pathways of this compound mediated by CYP2D6?

A: this compound undergoes sequential oxidations catalyzed by CYP2D6. [] The initial step is O-demethylation, converting this compound to 3-hydroxyphenethylamine (also known as dopamine). [] Dopamine then undergoes further ring hydroxylation to yield 3,4-dihydroxyphenethylamine. [] This second oxidation step can be inhibited at higher concentrations of this compound, potentially due to the increasing presence of the unprotonated form. []

Q3: Can you describe the synthesis of this compound hydrochloride starting from vanillin?

A: The synthesis of this compound hydrochloride from vanillin involves a three-step process. [] First, vanillin undergoes a condensation reaction with nitromethane. [] The resulting product is then reduced, and finally, the free base is converted to its hydrochloride salt using hydrochloric acid. []

Q4: What is the role of this compound in the synthesis of norerythrinadienone?

A: N-(3-Hydroxy-4-methoxybenzyl)-3-hydroxy-4-methoxyphenethylamine, a derivative of this compound, serves as a key intermediate in the synthesis of norerythrinadienone. [] Oxidation of this derivative with potassium ferricyanide leads to the formation of norerythrinadienone. [] This highlights the utility of this compound derivatives in the construction of complex alkaloid structures. []

Q5: What is the impact of viscosity on the photocyclization of N-chloroacetyl-3-methoxyphenethylamine in organic solvents?

A: In organic solvents, increasing viscosity favors the formation of the ten-membered lactam, 2-oxa-6-azabicyclo[7.3.1]trideca-1(13),9,11-trien-5-one, during the photocyclization of N-chloroacetyl-3-methoxyphenethylamine. [, , ] This viscosity dependence suggests a novel cage reaction mechanism operating in the formation of this specific lactam. []

Q6: How can this compound and related compounds be converted into fluorescent derivatives?

A: this compound and structurally similar compounds can be converted into fluorescent derivatives through a two-step reaction involving hydrazine and nitrous acid. [] Firstly, hydrazine reacts with nitrous acid. [] This is followed by the reaction of the resulting product with the this compound compound at elevated temperatures to enhance the reaction rate. [] The resulting derivatives exhibit fluorescence in alkaline solutions. []

Q7: What is the significance of the Ullmann reaction in the context of this compound derivatives?

A: The Ullmann reaction plays a crucial role in the synthesis of complex alkaloids containing the this compound motif. For instance, it is employed in the synthesis of isoliensinine, where it facilitates the coupling of two appropriately substituted 1,2,3,4-tetrahydroisoquinoline units. [] Additionally, the double Ullmann reaction enables the construction of the twenty-membered ring system found in melanthioidine-type compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.